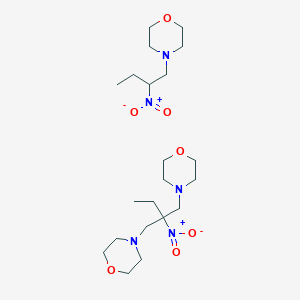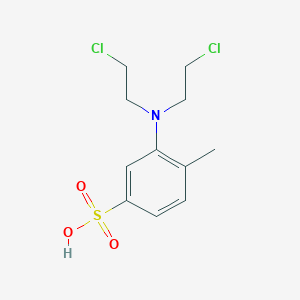
3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid (also known as BCT) is a chemical compound that has been widely used in scientific research due to its unique properties. BCT is a sulfonic acid derivative of p-toluidine, and it is a potent alkylating agent that can react with nucleophilic groups in proteins and DNA. In
Mécanisme D'action
BCT works by alkylating nucleophilic groups in proteins and DNA, leading to the formation of covalent bonds between BCT and the target molecule. This covalent modification can lead to changes in the structure and function of the target molecule. In cancer cells, BCT can induce DNA damage, leading to cell death.
Effets Biochimiques Et Physiologiques
BCT has been shown to have a variety of biochemical and physiological effects. In cancer cells, BCT can induce apoptosis (programmed cell death) and inhibit cell proliferation. BCT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, BCT can cause DNA damage and mutations, which can have long-term effects on cells and organisms.
Avantages Et Limitations Des Expériences En Laboratoire
BCT has several advantages for lab experiments, including its high potency and selectivity for certain targets. BCT can also be easily synthesized and purified. However, BCT has some limitations, including its potential toxicity and the need for careful handling and disposal. In addition, BCT can be difficult to use in certain experimental systems, such as in vivo studies.
Orientations Futures
There are several future directions for research on BCT. One area of interest is the development of new analogs and derivatives of BCT that may have improved selectivity and potency. Another area of interest is the use of BCT in combination with other drugs or therapies to enhance its anticancer effects. Finally, further studies are needed to understand the long-term effects of BCT exposure on cells and organisms.
Conclusion
In conclusion, 3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid is a potent alkylating agent that has been widely used in scientific research. BCT has unique properties that make it useful for studying a variety of biological systems, including cancer cells and enzymes. However, BCT also has potential limitations and safety concerns that must be carefully considered. Future research on BCT may lead to the development of new therapies and a better understanding of its biological effects.
Méthodes De Synthèse
BCT can be synthesized by the reaction of p-toluidine with chloroacetyl chloride and sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with sodium sulfite to yield BCT. The purity of BCT can be improved by recrystallization from water.
Applications De Recherche Scientifique
BCT has been used in a variety of scientific research applications, including cancer research, enzymology, and protein chemistry. BCT is particularly useful in cancer research because it can selectively target cancer cells and induce DNA damage, leading to cell death. BCT has also been used to study the structure and function of enzymes and proteins, as it can covalently modify specific amino acid residues.
Propriétés
Numéro CAS |
19768-75-3 |
|---|---|
Nom du produit |
3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid |
Formule moléculaire |
C11H15Cl2NO3S |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-9-2-3-10(18(15,16)17)8-11(9)14(6-4-12)7-5-13/h2-3,8H,4-7H2,1H3,(H,15,16,17) |
Clé InChI |
DWUOZVCWMPJABS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)N(CCCl)CCCl |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



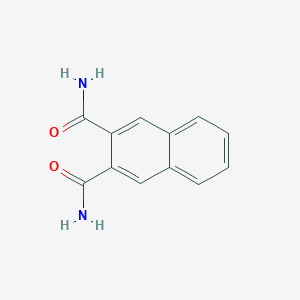
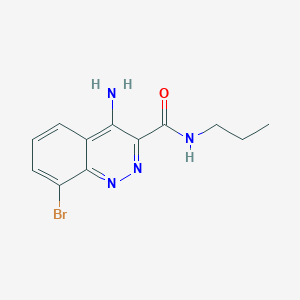

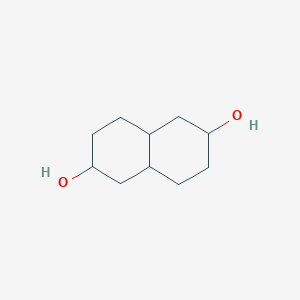
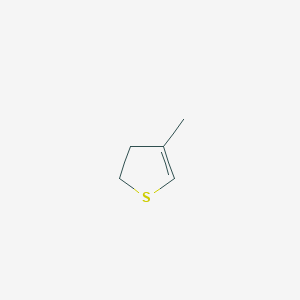
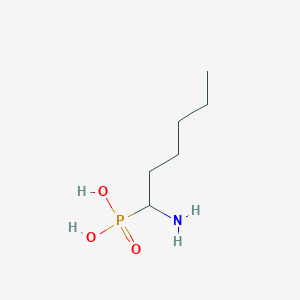


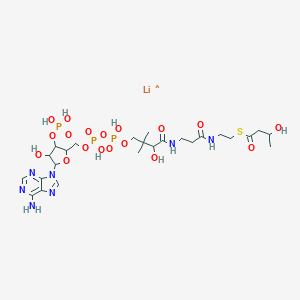

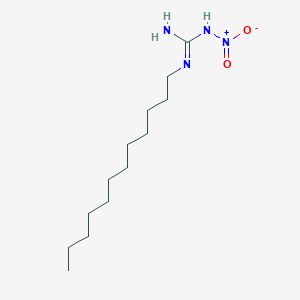
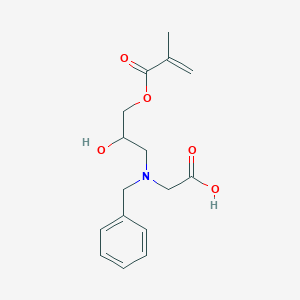
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
